molecular formula C13H16N+ B15150698 1-Ethyl-4,6-dimethylquinolinium

1-Ethyl-4,6-dimethylquinolinium

Cat. No.: B15150698
M. Wt: 186.27 g/mol
InChI Key: VYNOGWWSMSOOPR-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethylquinolinium is a quinolinium derivative with the molecular formula C12H14N+.

Preparation Methods

The synthesis of 1-Ethyl-4,6-dimethylquinolinium typically involves the alkylation of 4,6-dimethylquinoline. One common method is the reaction of 4,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-4,6-dimethylquinolinium undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and substituted quinolinium compounds.

Scientific Research Applications

1-Ethyl-4,6-dimethylquinolinium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,6-dimethylquinolinium involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical processes. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

1-Ethyl-4,6-dimethylquinolinium can be compared with other quinolinium derivatives such as:

    1-Methylquinolinium: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.

    4,6-Dimethylquinoline: The parent compound without the ethyl group, used as a starting material for synthesizing various derivatives.

    Quinolinium N-oxide: An oxidized form with distinct chemical properties and applications.

Properties

Molecular Formula

C13H16N+

Molecular Weight

186.27 g/mol

IUPAC Name

1-ethyl-4,6-dimethylquinolin-1-ium

InChI

InChI=1S/C13H16N/c1-4-14-8-7-11(3)12-9-10(2)5-6-13(12)14/h5-9H,4H2,1-3H3/q+1

InChI Key

VYNOGWWSMSOOPR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C2C=CC(=CC2=C(C=C1)C)C

Origin of Product

United States

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